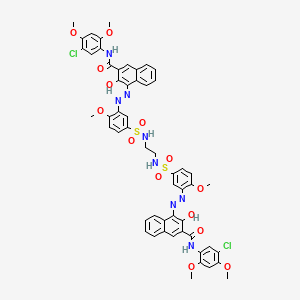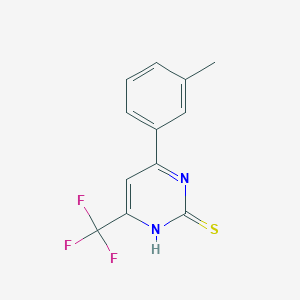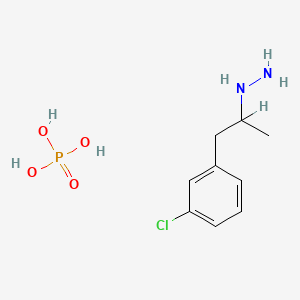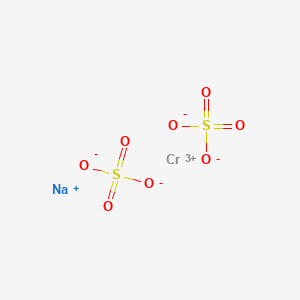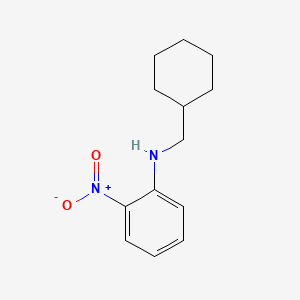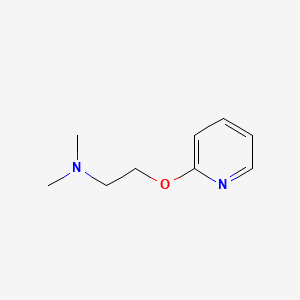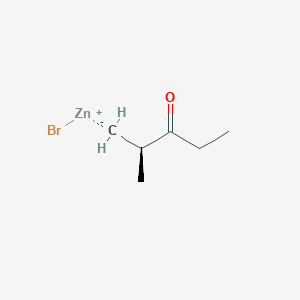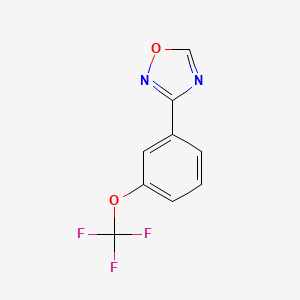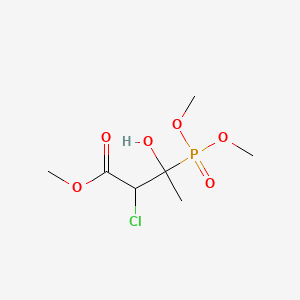![molecular formula C14H22N2O5Si B13732243 2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine CAS No. 178179-66-3](/img/structure/B13732243.png)
2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but has been modified to include a trimethylsilyl group. This modification can enhance the compound’s stability and alter its biological activity, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Introduction of Trimethylsilyl Group: The trimethylsilyl group is introduced through a reaction with trimethylsilyl chloride in the presence of a base such as pyridine.
Formation of Ethenyl Group: The ethenyl group is introduced via a palladium-catalyzed coupling reaction with an appropriate ethenyl precursor.
These reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sensitive intermediates.
Industrial Production Methods
Industrial production of 2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl derivatives.
Substitution: Azido or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe to study nucleic acid interactions and modifications.
Medicine: It is investigated for its potential antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine involves its incorporation into nucleic acids. The trimethylsilyl group can enhance the compound’s stability and alter its interaction with enzymes involved in nucleic acid synthesis and repair. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-Deoxy-5-[1-fluoro-2-(trimethylsilyl)ethenyl]uridine
- 2’-Deoxy-5-[2-(trimethylsilyl)ethynyl]uridine
- 2’-Deoxy-5-[5-[(trimethylsilyl)ethynyl]-2-thienyl]uridine
Uniqueness
2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the ethenyl group and the trimethylsilyl group can enhance its stability and alter its interactions with biological targets, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
178179-66-3 |
|---|---|
Molekularformel |
C14H22N2O5Si |
Molekulargewicht |
326.42 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-trimethylsilylethenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H22N2O5Si/c1-22(2,3)5-4-9-7-16(14(20)15-13(9)19)12-6-10(18)11(8-17)21-12/h4-5,7,10-12,17-18H,6,8H2,1-3H3,(H,15,19,20)/t10-,11+,12+/m0/s1 |
InChI-Schlüssel |
CSODJOQYCQMVDZ-QJPTWQEYSA-N |
Isomerische SMILES |
C[Si](C)(C)C=CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Kanonische SMILES |
C[Si](C)(C)C=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


